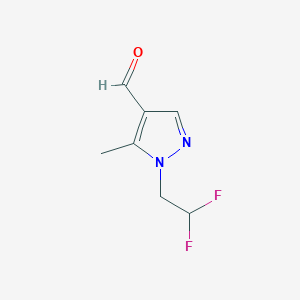
2,4-Difluoro-5-nitrobenzotrifluoride
Descripción general
Descripción
2,4-Difluoro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2F5NO2. It is a derivative of benzotrifluoride, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, a nitro group at the 5 position, and a trifluoromethyl group at the 1 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
The synthesis of 2,4-Difluoro-5-nitrobenzotrifluoride typically involves the nitration of 2,4-difluorobenzotrifluoride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
Nitration Reaction: 2,4-difluorobenzotrifluoride is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5 position.
Análisis De Reacciones Químicas
2,4-Difluoro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can replace the fluorine atoms with methoxy groups.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-nitrobenzotrifluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways involving fluorinated aromatic compounds.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms and trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These properties make it useful in the design of molecules with specific biological activities .
Comparación Con Compuestos Similares
2,4-Difluoro-5-nitrobenzotrifluoride can be compared with other similar compounds, such as:
2,4-Dichloro-5-nitrobenzotrifluoride: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and applications.
2-Fluoro-5-nitrobenzotrifluoride: This compound has only one fluorine atom, which can lead to different chemical properties and uses.
5-Fluoro-2-nitrobenzotrifluoride: This compound has the nitro group at a different position, which can influence its reactivity and applications .
Propiedades
IUPAC Name |
1,5-difluoro-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJRIPYSOOEORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)




![(8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B3025425.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B3025430.png)




